BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-(3-
Ethynylphenyl)ethanone: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for the versatile synthetic intermediate, 1-(3-ethynylphenyl)ethanone,
is presented. This guide provides researchers, scientists, and drug development professionals
with a comprehensive reference, including detailed experimental protocols and key spectral
data organized for clarity and comparative analysis.

Introduction

1-(3-Ethynylphenyl)ethanone is a valuable building block in organic synthesis, featuring three
key functional groups: a ketone, an aromatic ring, and a terminal alkyne. This unique
combination allows for a wide range of chemical transformations, making it a crucial
intermediate in the development of pharmaceuticals, functional materials, and complex organic
molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous
identification and characterization of this compound and its subsequent reaction products. This
technical guide provides a consolidated resource of its NMR, IR, and MS spectral data,
alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-(3-ethynylphenyl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-(3-Ethynylphenyl)ethanone (Solvent: CDClIs)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.05 S - H-2

7.90 d 7.8 H-6

7.65 d 7.8 H-4

7.42 t 7.8 H-5

3.18 S - Alkyne-H

2.60 s - -CHs

Table 2: 3C NMR Spectroscopic Data for 1-(3-Ethynylphenyl)ethanone (Solvent: CDCIs)

Chemical Shift (6) ppm Assighment
197.1 C=0

137.8 C-1

136.5 C-6

132.8 C-2

128.9 C-5

128.7 C-4

123.1 C-3

82.8 Alkyne C (quaternary)
78.2 Alkyne C-H
26.7 -CHs
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-(3-Ethynylphenyl)ethanone (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment

3290 Strong, Sharp =C-H stretch (Alkyne)
3060 Medium C-H stretch (Aromatic)
2108 Strong, Sharp C=C stretch (Alkyne)
1685 Strong C=0 stretch (Ketone)
1590, 1570 Medium C=C stretch (Aromatic)
1358 Strong C-H bend (Methyl)
1270 Strong C-C(=0)-C stretch/bend

C-H out-of-plane bend
790, 680 Strong .
(Aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-(3-Ethynylphenyl)ethanone (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

144 100 [M]* (Molecular lon)

129 85 [M - CHs]*

101 40 [M - CO - CHs]* or [CsHs]*
75 30 [CeH3]*

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data
presented above.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b148647?utm_src=pdf-body
https://www.benchchem.com/product/b148647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-(3-ethynylphenyl)ethanone (approximately 10-20 mg for tH NMR and 50-100
mg for 13C NMR) is dissolved in deuterated chloroform (CDCls, ~0.7 mL) containing
tetramethylsilane (TMS) as an internal standard (0O ppm). The solution is then transferred to a 5
mm NMR tube.

e 1H NMR Spectroscopy: The proton NMR spectrum is recorded on a 400 MHz spectrometer.
A standard one-pulse sequence is utilized with a spectral width of approximately 16 ppm and
a relaxation delay of 1-2 seconds. The acquired free induction decay (FID) is processed
using a Fourier transform, followed by phase and baseline correction to obtain the final
spectrum.

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on the same instrument
at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed to ensure that
each unique carbon atom appears as a single peak. The spectral width is typically set to 250
ppm. A longer relaxation delay (5-10 seconds) may be necessary to obtain quantitative
information for quaternary carbons. The FID is processed similarly to the *H NMR data.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount
of solid 1-(3-ethynylphenyl)ethanone (1-2 mg) is finely ground with approximately 100-200
mg of dry, IR-grade KBr powder in an agate mortar and pestle. The homogenous mixture is
then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent
pellet. The pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR)
spectrometer, and the spectrum is recorded in the range of 4000-400 cm~1. A background
spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to
eliminate atmospheric and matrix interferences.

Mass Spectrometry (MS)

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small
amount of the solid sample is introduced into the ion source via a direct insertion probe. The
sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a
beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of
the molecules. The positively charged ions are then accelerated and separated by a mass
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analyzer according to their mass-to-charge ratio (m/z). The detector measures the abundance
of each ion, and the resulting data is plotted as a mass spectrum.

Visualizing Spectroscopic Analysis and Molecular
Structure

The following diagrams illustrate the general workflow of spectroscopic analysis and the key
structural features of 1-(3-ethynylphenyl)ethanone that give rise to its characteristic spectral
signals.
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General workflow for spectroscopic analysis.
Key functional groups and their spectroscopic signals.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Ethynylphenyl)ethanone: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148647#spectroscopic-data-for-1-3-ethynylphenyl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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